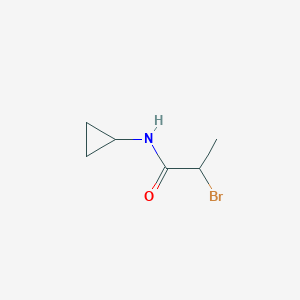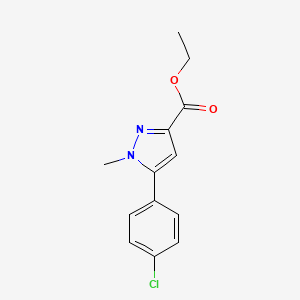
N-(1-(5-Bromo-3-fluoropiridin-2-il)vinil)acetamida
Descripción general
Descripción
N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide is a chemical compound with the molecular formula C9H8BrFN2O and a molecular weight of 259.08 g/mol. This compound is characterized by the presence of a bromine atom and a fluorine atom on a pyridine ring, which is further modified with an acetamide group. It is a solid at room temperature with a melting point of 46-47°C.
Aplicaciones Científicas De Investigación
N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand the interactions of fluorinated and brominated compounds with biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Análisis Bioquímico
Biochemical Properties
N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with specific enzymes involved in metabolic pathways, potentially inhibiting or activating their functions . These interactions can lead to changes in the activity of these enzymes, affecting the overall biochemical processes within the cell.
Cellular Effects
N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide has been shown to influence various types of cells and cellular processes. It can affect cell signaling pathways, leading to alterations in gene expression and cellular metabolism . The compound’s impact on cell function includes modulation of signaling cascades, which can result in changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide involves its binding interactions with specific biomolecules. This compound can bind to enzymes and proteins, leading to either inhibition or activation of their functions . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular processes, which may be due to its accumulation or gradual degradation within the cell.
Dosage Effects in Animal Models
The effects of N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical or cellular response without causing toxicity.
Metabolic Pathways
N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . The compound can affect metabolic flux and alter the levels of specific metabolites, leading to changes in the overall metabolic state of the cell.
Transport and Distribution
Within cells and tissues, N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its availability and activity within different cellular compartments.
Subcellular Localization
The subcellular localization of N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can impact the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular distribution.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide typically involves the following steps:
Bromination: The starting material, 3-fluoropyridine, undergoes bromination to introduce the bromine atom at the 5-position of the pyridine ring.
Vinylation: The brominated pyridine is then subjected to a vinylation reaction to introduce the vinyl group.
Acetylation: Finally, the vinyl group is acetylated to form the acetamide moiety.
Industrial Production Methods: In an industrial setting, the compound is produced using similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine.
Substitution: Substitution reactions can occur at the bromine or fluorine positions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium iodide (NaI) and potassium fluoride (KF) are used for substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Corresponding amines.
Substitution Products: Derivatives with different halogen atoms.
Mecanismo De Acción
The mechanism by which N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparación Con Compuestos Similares
N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide is unique due to its specific combination of bromine and fluorine atoms on the pyridine ring. Similar compounds include:
N-(1-(5-Chloro-3-fluoropyridin-2-yl)vinyl)acetamide: Similar structure but with chlorine instead of bromine.
N-(1-(5-Bromo-2-fluoropyridin-3-yl)vinyl)acetamide: Similar structure but with a different position of the fluorine atom.
N-(1-(3-Bromo-5-fluoropyridin-2-yl)vinyl)acetamide: Similar structure but with a different position of the bromine atom.
These compounds differ in their reactivity and biological activity due to the different positions and types of halogen atoms.
Propiedades
IUPAC Name |
N-[1-(5-bromo-3-fluoropyridin-2-yl)ethenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFN2O/c1-5(13-6(2)14)9-8(11)3-7(10)4-12-9/h3-4H,1H2,2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLXJZARYMBSNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=C)C1=C(C=C(C=N1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
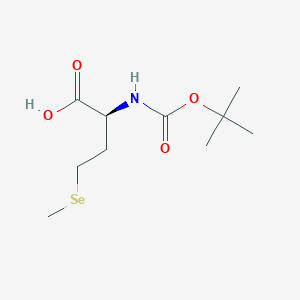
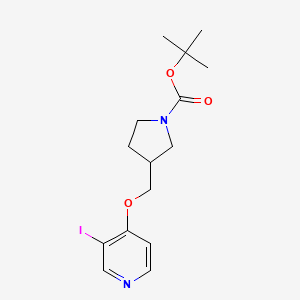
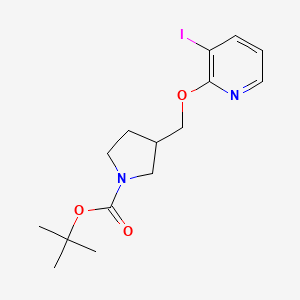
![N-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-7-yl)pivalamide](/img/structure/B1521791.png)
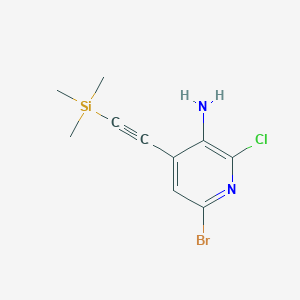

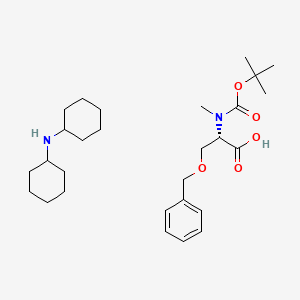
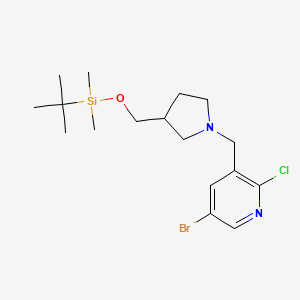
![3-[2-(Trimethylsilyl)ethynyl]imidazo[1,2-a]pyridine](/img/structure/B1521797.png)
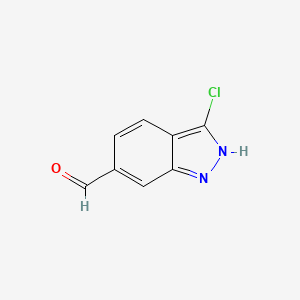
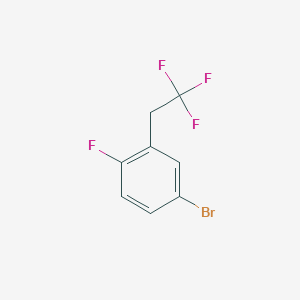
![{[4-(benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine](/img/structure/B1521806.png)
